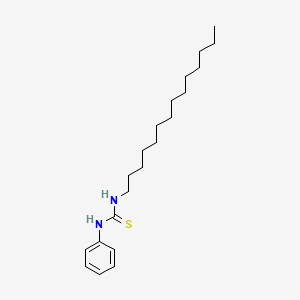

Thiourea, N-phenyl-N'-tetradecyl-

Description

Contextualizing Substituted Thioureas in Modern Chemical Sciences

Substituted thioureas are a versatile class of organic compounds characterized by the (R¹R²N)(R³R⁴N)C=S core. Their importance in modern chemical sciences is multifaceted. They serve as crucial intermediates in the synthesis of a wide array of heterocyclic compounds and are recognized for their ability to act as ligands for a variety of metal ions. rsc.orgnih.govrsc.org The reactivity of the thiourea (B124793) group, combined with the diverse nature of possible substituents, allows for the fine-tuning of their electronic and steric properties. This adaptability has led to their use in fields ranging from materials science, where they can act as precursors for metal sulfide (B99878) nanocrystals, to medicinal chemistry. nih.gov The synthesis of N,N'-substituted thioureas is often achieved through straightforward and efficient methods, such as the reaction of an isothiocyanate with a primary or secondary amine. nih.govnih.gov

Significance of N-phenyl-N'-tetradecylthiourea within Organic and Supramolecular Chemistry

The significance of N-phenyl-N'-tetradecylthiourea lies in its amphiphilic nature, a direct consequence of its distinct substituents. The phenyl group provides a rigid, aromatic component capable of participating in π-π stacking and other aromatic interactions. In contrast, the long, flexible tetradecyl chain introduces a nonpolar, aliphatic character, driving hydrophobic interactions and self-assembly in solution and the solid state.

This duality makes N-phenyl-N'-tetradecylthiourea a fascinating subject for supramolecular chemistry. The thiourea backbone itself is a powerful hydrogen-bonding unit, with the N-H protons acting as donors and the sulfur atom as an acceptor. These directed interactions, in concert with the less specific hydrophobic and aromatic interactions, can guide the assembly of the molecules into well-defined one-, two-, or three-dimensional architectures. The interplay of these forces dictates the crystal packing and the resulting macroscopic properties of the material.

Overview of Current Research Landscape and Academic Inquiry for the Compound

While specific research focusing exclusively on N-phenyl-N'-tetradecylthiourea is nascent, the broader academic inquiry into long-chain and aromatic-substituted thioureas provides a solid foundation for understanding its potential. Current research on related compounds investigates their synthesis, structural characterization through techniques like X-ray crystallography and NMR spectroscopy, and their coordination chemistry with various metals. nih.govnih.gov Studies on similar molecules have revealed the formation of intricate supramolecular structures, such as hydrogen-bonded dimers, chains, and rings. nih.govresearchgate.net The influence of the substituent groups on the electronic properties of the thiourea core and its metal complexes is also an active area of investigation. rsc.orgrsc.org

Interdisciplinary Research Relevance of N-phenyl-N'-tetradecylthiourea Derivatives

The potential for creating derivatives of N-phenyl-N'-tetradecylthiourea opens up a vast landscape for interdisciplinary research. By modifying the phenyl ring or the tetradecyl chain, or by introducing additional functional groups, the properties of the parent molecule can be systematically tuned.

For instance, the introduction of further coordinating sites could lead to the development of novel ligands for catalysis or sensors for specific ions. The long alkyl chain suggests possible applications in materials science, such as in the formation of Langmuir-Blodgett films or as components of liquid crystals. Furthermore, the biological activity of thiourea derivatives is a well-established field, and N-phenyl-N'-tetradecylthiourea and its analogues could be explored for their potential pharmacological properties, building on existing knowledge of related compounds. The ability of substituted thioureas to act as precursors for semiconductor nanocrystals also points to potential applications in optoelectronics and imaging. nih.gov

Properties

CAS No. |

111782-17-3 |

|---|---|

Molecular Formula |

C21H36N2S |

Molecular Weight |

348.6 g/mol |

IUPAC Name |

1-phenyl-3-tetradecylthiourea |

InChI |

InChI=1S/C21H36N2S/c1-2-3-4-5-6-7-8-9-10-11-12-16-19-22-21(24)23-20-17-14-13-15-18-20/h13-15,17-18H,2-12,16,19H2,1H3,(H2,22,23,24) |

InChI Key |

VYPUTGOCHAGRIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCNC(=S)NC1=CC=CC=C1 |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Derivatization of N Phenyl N Tetradecylthiourea

Established Synthetic Pathways and Chemical Precursors

The traditional and most straightforward approach to the synthesis of N,N'-disubstituted thioureas like N-phenyl-N'-tetradecylthiourea relies on the construction of the thiourea (B124793) scaffold through condensation reactions. This method involves the reaction of an isothiocyanate with a primary amine, offering a versatile and high-yielding route to the target molecule.

Condensation Reactions for Thiourea Scaffold Construction

The cornerstone of N-phenyl-N'-tetradecylthiourea synthesis is the nucleophilic addition of an amine to the electrophilic carbon atom of an isothiocyanate. This reaction is typically carried out in an inert organic solvent at room temperature or with gentle heating. The general reaction mechanism involves the attack of the primary amine's lone pair of electrons on the central carbon of the isothiocyanate, followed by proton transfer to the nitrogen atom, resulting in the stable thiourea linkage.

The choice of solvent is often crucial for the reaction's success, with common options including chloroform (B151607), dimethylformamide (DMF), and ethanol (B145695). uzhnu.edu.ua The reaction generally proceeds to completion within a few hours, and the product can often be isolated in high purity by simple filtration and washing, as the thiourea derivative may precipitate out of the reaction mixture upon formation or cooling.

Strategic Incorporations of Phenyl and Tetradecyl Moieties

To synthesize N-phenyl-N'-tetradecylthiourea, two primary precursor combinations can be envisioned:

Phenyl isothiocyanate and Tetradecylamine (B48621): This is the most common and direct route. Commercially available phenyl isothiocyanate is reacted with tetradecylamine. The long alkyl chain of tetradecylamine provides the lipophilic character to the final molecule.

Tetradecyl isothiocyanate and Aniline: While less common due to the more specialized nature of tetradecyl isothiocyanate, this pathway is also viable. Aniline, the simplest aromatic amine, serves as the precursor for the phenyl moiety.

The reaction between phenyl isothiocyanate and a primary alkylamine, such as tetradecylamine, is typically carried out in a suitable solvent like chloroform at room temperature. uzhnu.edu.ua The reaction is generally efficient, leading to high yields of the desired N-phenyl-N'-tetradecylthiourea.

| Precursor 1 | Precursor 2 | Solvent | Temperature | Typical Yield | Reference |

| Phenyl isothiocyanate | Tetradecylamine | Chloroform | Room Temperature | 72-99% | uzhnu.edu.ua |

| Aniline | Tetradecyl isothiocyanate | Dichloromethane | 10-40 °C | Not specified | google.com |

Innovative Synthetic Strategies for N-phenyl-N'-tetradecylthiourea

To overcome some of the limitations of traditional methods, such as long reaction times and the use of volatile organic solvents, more advanced synthetic strategies have been developed. These include microwave-assisted synthesis and the exploration of transition metal-catalyzed reactions.

Microwave-Assisted Synthesis and Reaction Optimization

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rsc.org In the context of thiourea synthesis, microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can lead to improved yields and cleaner reaction profiles. nih.gov

For the synthesis of N-phenyl-N'-tetradecylthiourea, a mixture of phenyl isothiocyanate and tetradecylamine could be subjected to microwave irradiation, potentially in a solvent-free "neat" condition or using a high-boiling point solvent. researchgate.net The optimization of microwave parameters such as power, temperature, and irradiation time is crucial to maximize the yield and minimize the formation of byproducts. The use of domestic microwave ovens has also been explored for similar syntheses, offering a cost-effective alternative to dedicated laboratory equipment. nih.gov

| Reactants | Method | Reaction Time | Yield | Reference |

| Aniline, Succinic Anhydride | Microwave (domestic oven) | 4 minutes | 40-60% | nih.gov |

| 1,2,4-triazole, Phenyl isothiocyanate | Microwave | 3-4 minutes | 80-83% | uzhnu.edu.ua |

| Aniline derivatives, Ethylacetoacetate | Microwave | 4-16 minutes | Not specified |

Transition Metal-Catalyzed Coupling Reactions in N-phenylthiourea Synthesis

While the direct transition metal-catalyzed synthesis of N-phenyl-N'-tetradecylthiourea is not extensively documented, the broader field of transition metal catalysis offers potential avenues for the formation of the C-N bonds within the thiourea scaffold. For instance, copper-catalyzed reactions have been employed in the synthesis of N-substituted benzo[d]thiazol-2-amines from 2-iodoaniline (B362364) and phenyl isothiocyanate. uzhnu.edu.ua Such methodologies could potentially be adapted for the coupling of aryl or alkyl halides with thiourea or its derivatives.

Furthermore, transition metal complexes of thiourea derivatives are well-known, suggesting that the thiourea moiety can effectively coordinate with metals. researchgate.net This interaction could be harnessed in catalytic cycles for the synthesis of more complex thiourea structures. However, the development of a direct and efficient transition metal-catalyzed route for N-phenyl-N'-tetradecylthiourea remains an area for future research.

Design and Synthesis of N-phenyl-N'-tetradecylthiourea Analogues

The modular nature of thiourea synthesis allows for the facile generation of a wide array of analogues by varying the amine and isothiocyanate precursors. The design of N-phenyl-N'-tetradecylthiourea analogues can be approached by modifying either the phenyl ring, the tetradecyl chain, or both.

Modification of the Phenyl Ring: Introducing substituents onto the phenyl ring can modulate the electronic properties and steric hindrance around the thiourea core. For example, N-(4/6-substituted-benzothiazol-2-yl)-N′-(phenyl)thioureas have been synthesized by reacting substituted 2-aminobenzothiazoles with phenyl isothiocyanate. mdpi.com Similarly, analogues of N-phenyl-N'-tetradecylthiourea could be prepared using substituted anilines or phenyl isothiocyanates.

Modification of the Alkyl Chain: The length and nature of the alkyl chain can be altered to fine-tune the lipophilicity and self-assembly properties of the molecule. Analogues with shorter or longer alkyl chains (e.g., dodecyl, hexadecyl) can be synthesized by reacting phenyl isothiocyanate with the corresponding alkylamines. The synthesis of N-acyl thiourea derivatives with varying alkyl chain lengths has been reported, demonstrating the feasibility of this approach. mdpi.com

The synthesis of these analogues generally follows the same reliable condensation reaction pathways described for the parent compound, highlighting the versatility of this synthetic platform for creating libraries of structurally diverse thiourea derivatives for various applications.

| Analogue Type | Synthetic Strategy | Precursors | Reference |

| Substituted Phenyl Analogues | Condensation Reaction | Substituted anilines and phenyl isothiocyanate | mdpi.com |

| Varied Alkyl Chain Length | Condensation Reaction | Phenyl isothiocyanate and various long-chain alkylamines | mdpi.com |

| Acyl-thiourea Analogues | Condensation Reaction | Acyl chloride, ammonium (B1175870) thiocyanate, and amine | mdpi.com |

Systematic Modification of N-Substituents and Alkyl Chain Length

By starting with different substituted anilines and alkylamines, a diverse library of N-phenyl-N'-tetradecylthiourea analogs can be synthesized. For instance, introducing electron-donating or electron-withdrawing groups onto the phenyl ring can modulate the electronic environment of the thiourea core. Similarly, altering the length of the alkyl chain can impact the lipophilicity and steric bulk of the molecule.

Below is a representative table of N-phenyl-N'-tetradecylthiourea derivatives that can be synthesized by reacting various substituted phenyl isothiocyanates with amines of varying alkyl chain lengths.

| Phenyl Substituent (R) | Alkyl Chain (R') | Product Name |

| H | CH3(CH2)13 | N-phenyl-N'-tetradecylthiourea |

| 4-Cl | CH3(CH2)13 | N-(4-chlorophenyl)-N'-tetradecylthiourea |

| 4-OCH3 | CH3(CH2)13 | N-(4-methoxyphenyl)-N'-tetradecylthiourea |

| H | CH3(CH2)11 | N-phenyl-N'-dodecylthiourea |

| H | CH3(CH2)15 | N-phenyl-N'-hexadecylthiourea |

Functional Group Interconversions and Post-Synthetic Derivatization

Post-synthetic modification of the N-phenyl-N'-tetradecylthiourea scaffold opens up further avenues for creating novel derivatives with tailored properties. These transformations, known as functional group interconversions, involve the conversion of one functional group into another. fiveable.mesolubilityofthings.com The thiourea moiety itself is a versatile functional group that can undergo a range of chemical reactions.

One common derivatization is the S-alkylation of the thiourea to form an isothiourea. This transformation changes the nucleophilic character of the sulfur atom to an electrophilic one, enabling further reactions. For example, reaction with an alkyl halide in the presence of a base will yield the corresponding S-alkyl isothiourea.

Another important class of post-synthetic modifications involves reactions at the N-H protons. While N,N'-disubstituted thioureas like N-phenyl-N'-tetradecylthiourea lack N-H protons directly on the thiourea core, if the parent synthesis started with a primary amine that has other functional groups, these can be further manipulated. For instance, if the tetradecyl chain contained a terminal hydroxyl group, this could be esterified or oxidized post-thiourea formation.

The phenyl ring also presents opportunities for functionalization, such as electrophilic aromatic substitution reactions, although the conditions would need to be carefully controlled to avoid decomposition of the thiourea linkage.

The following table illustrates potential post-synthetic derivatizations of a hypothetical functionalized N-phenyl-N'-tetradecylthiourea derivative.

| Starting Material | Reagent | Product |

| N-phenyl-N'-(14-hydroxytetradecyl)thiourea | Acetic anhydride | N-phenyl-N'-(14-acetoxytetradecyl)thiourea |

| N-phenyl-N'-tetradecylthiourea | Methyl iodide, Base | S-methyl-N-phenyl-N'-tetradecylisothiourea |

| N-(4-aminophenyl)-N'-tetradecylthiourea | Acetic anhydride | N-(4-acetylaminophenyl)-N'-tetradecylthiourea |

These synthetic and derivatization strategies highlight the chemical tractability of the N-phenyl-N'-tetradecylthiourea scaffold, making it an attractive target for the development of new compounds with a wide range of potential applications.

Coordination Chemistry of N Phenyl N Tetradecylthiourea and Its Metal Complexes

Ligand Design Principles and Coordination Modes

The design of N-phenyl-N'-tetradecylthiourea as a ligand is predicated on the fundamental coordination properties of the thiourea (B124793) moiety, which are fine-tuned by its specific N-substituents.

Thiourea and its derivatives are a prominent class of ligands in coordination chemistry, owing to the presence of multiple donor sites. researchgate.netmaterialsciencejournal.org The core N-C(S)-N fragment offers rich coordination possibilities. nih.gov These molecules can act as σ-donors and π-acceptors. nih.gov

The primary modes of coordination for thiourea derivatives include:

Monodentate Coordination: Typically, coordination occurs through the soft sulfur atom, which is the most common binding mode. orientjchem.org

Bidentate Chelation: Coordination can involve the sulfur atom along with one of the nitrogen atoms, forming a stable four-membered ring. uaeu.ac.ae In acylthioureas, chelation through sulfur and an acyl oxygen atom can form a six-membered ring. nih.gov

Bridging Coordination: The thiourea ligand can bridge two metal centers, facilitating the formation of polynuclear complexes.

The flexibility of the thiourea backbone allows for a thione-thiol tautomerism, which enables the ligand to coordinate as a neutral molecule or, upon deprotonation, as a monoanion or dianion. researchgate.net This versatility allows thiourea derivatives to form stable complexes with a wide variety of transition metals. researchgate.netresearchgate.net

The specific substituents on the nitrogen atoms of the thiourea core critically influence the ligand's electronic and steric properties, thereby affecting its metal binding affinity and selectivity. nih.govnih.gov

N-phenyl Group: The phenyl substituent exerts a significant electronic effect. Being an aromatic ring, it is generally electron-withdrawing, which can influence the electron density on the adjacent nitrogen and the thiocarbonyl sulfur atom. This can affect the donor strength of the ligand. Sterically, the phenyl group introduces some bulk, which can influence the geometry of the resulting metal complexes. nih.gov

N'-tetradecyl Group: The tetradecyl group is a long, flexible, and bulky alkyl chain. Its primary influence is steric. The significant steric hindrance imposed by this group can:

Dictate the coordination number of the metal center, favoring lower coordination numbers.

Influence the geometry around the metal ion to minimize steric clashes.

Impact the solubility of both the free ligand and its metal complexes, imparting greater solubility in non-polar organic solvents.

Control the solid-state packing of the complexes, potentially leading to unique supramolecular architectures.

Synthesis and Structural Characterization of N-phenyl-N'-tetradecylthiourea Metal Complexes

The synthesis and characterization of metal complexes of N-phenyl-N'-tetradecylthiourea would follow established procedures for other N,N'-disubstituted thioureas, employing both conventional and mechanochemical methods, followed by thorough spectroscopic and structural analysis.

Chemical Synthesis: The most common method for synthesizing thiourea metal complexes involves the reaction of the ligand with a suitable metal salt in a solvent. materialsciencejournal.orgnih.gov For N-phenyl-N'-tetradecylthiourea, the synthesis would typically proceed by dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chlorides, nitrates, or acetates). materialsciencejournal.orgorientjchem.org The reaction mixture is often stirred for a period ranging from one to several hours, sometimes with refluxing, to ensure complete reaction. materialsciencejournal.org The resulting metal complex, if insoluble, can then be isolated by filtration, washed, and dried. materialsciencejournal.org

Tribochemical Approaches: Tribochemistry, or mechanochemistry, involves inducing chemical reactions through mechanical energy, such as grinding or milling, often in the absence of a solvent. While there is no specific literature detailing the tribochemical synthesis of N-phenyl-N'-tetradecylthiourea complexes, this method is a known green chemistry approach for forming coordination compounds. The process would involve grinding the solid thiourea ligand with a solid metal salt in a ball mill. This method can lead to the formation of products that may be difficult to obtain from solution-based methods.

A suite of spectroscopic techniques is essential to confirm the formation of complexes and to elucidate their coordination modes. nih.govrsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the binding mode of thiourea ligands. researchgate.net The coordination of the sulfur atom to the metal center leads to a decrease in the stretching frequency of the C=S bond and an increase in the stretching frequency of the C-N bonds, indicating a change in the bond orders within the thiourea backbone. researchgate.net

Interactive Table: Typical IR Frequencies (cm⁻¹) for Thiourea Complexes

| Vibration | Free Ligand Range | Complexed Ligand Range | Implication of Shift |

|---|---|---|---|

| ν(N-H) | 3400-3100 | Similar to free ligand | Indicates N atom is not involved in coordination. |

| ν(C-N) | 1500-1400 | Shifts to higher frequency | Increased double bond character upon S-coordination. |

| ν(C=S) | 800-700 | Shifts to lower frequency | Weakening of the C=S bond upon S-coordination. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to characterize the ligand and its diamagnetic complexes. nih.gov

In ¹H NMR , the N-H proton signal can provide evidence of coordination or deprotonation. The signals for the phenyl and tetradecyl protons would also be present, and their chemical shifts might change upon complexation. nih.govnih.gov

In ¹³C NMR , the most diagnostic signal is that of the thiocarbonyl carbon (C=S). Upon coordination of the sulfur atom to a metal, this carbon becomes deshielded, and its signal shifts downfield, confirming the involvement of the sulfur atom in binding. nih.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the metal complexes provide information about the coordination geometry. orientjchem.orgrsc.org The d-d transitions observed in the visible region are characteristic of the geometry around the metal ion (e.g., tetrahedral or square planar). orientjchem.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, confirming the stoichiometry of the complex (i.e., the metal-to-ligand ratio). rsc.orgnih.gov

The coordination mode of the ligand (e.g., monodentate S-coordination). orientjchem.org

The geometry around the metal center, which is commonly found to be tetrahedral or square planar for four-coordinate metals. researchgate.netrsc.org

Precise M-S bond distances.

The presence of intra- or intermolecular interactions, such as hydrogen bonding, which can lead to the formation of extended supramolecular structures. nih.govresearchgate.net

For a bulky ligand like N-phenyl-N'-tetradecylthiourea, crystal structures would likely reveal a distorted tetrahedral or square planar geometry around a four-coordinate metal, with the ligand coordinating through the sulfur atom. The long tetradecyl chains would likely engage in significant van der Waals interactions, influencing the crystal packing. nih.gov

No Scientific Data Found for N-phenyl-N'-tetradecylthiourea and Its Metal Complexes

A comprehensive search of scientific databases and literature has revealed a significant lack of available information on the chemical compound Thiourea, N-phenyl-N'-tetradecyl-, and its corresponding metal complexes. Consequently, the generation of a detailed article on its coordination chemistry, electrochemical properties, and catalytic applications is not possible at this time.

The field of coordination chemistry extensively covers various thiourea derivatives and their interactions with metal ions, leading to a wide array of applications. However, the specific N-phenyl-N'-tetradecyl- substitution pattern appears to be a novel or as-yet-unexplored area of research. Without primary literature, any attempt to detail its electrochemical characteristics or catalytic mechanisms would be purely speculative and would not meet the standards of scientific accuracy.

Further research into the synthesis and characterization of N-phenyl-N'-tetradecylthiourea and its subsequent coordination to various metals would be necessary before a comprehensive and informative article on its properties and applications could be written.

Supramolecular Chemistry and Self Assembly of N Phenyl N Tetradecylthiourea Systems

Non-Covalent Interactions Governing Supramolecular Architectures

The self-assembly of N-phenyl-N'-tetradecylthiourea into well-defined superstructures is primarily governed by a combination of specific, directional hydrogen bonds, and less-directional but equally significant, hydrophobic and π-π stacking interactions.

The thiourea (B124793) moiety is a powerful and versatile functional group in supramolecular chemistry due to its capacity to form multiple hydrogen bonds. nih.gov The N-H protons of the thiourea group act as effective hydrogen bond donors, while the sulfur atom can act as a hydrogen bond acceptor. This dual nature allows for the formation of strong and directional hydrogen bonds, which are fundamental to the self-assembly process. nih.govmdpi.com

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) | Role in Assembly |

| Hydrogen Bond | N-H (Thiourea) | C=S (Thiourea) | 15-40 | Primary driving force for directional self-assembly, formation of chains and sheets. nih.gov |

Beyond the directional hydrogen bonds, hydrophobic and π-π stacking interactions play a crucial role in the stabilization of supramolecular structures formed by N-phenyl-N'-tetradecylthiourea.

The long tetradecyl (C14H29) chain is highly hydrophobic. In polar environments, these alkyl chains will tend to segregate from the polar medium, driving the aggregation of the molecules to minimize the unfavorable interactions between the hydrocarbon tails and the solvent. This hydrophobic effect is a major driving force for self-assembly in aqueous or other polar solutions.

The phenyl group in N-phenyl-N'-tetradecylthiourea introduces the possibility of π-π stacking interactions. These are attractive, non-covalent interactions between aromatic rings. While weaker than hydrogen bonds on an individual basis, the cumulative effect of multiple π-π stacking interactions can significantly contribute to the stability of the final supramolecular architecture. researchgate.net These interactions can lead to the formation of columnar structures where the phenyl rings are stacked on top of each other. nih.gov The interplay between hydrogen bonding and π-π stacking can result in complex, three-dimensional structures.

| Interaction Type | Interacting Moieties | Typical Energy (kJ/mol) | Role in Assembly |

| Hydrophobic Interactions | Tetradecyl chains | Variable | Drives aggregation in polar solvents, crucial for the formation of micelles, vesicles, or bilayers. |

| π-π Stacking | Phenyl rings | 5-10 | Stabilizes the assembly through stacking of aromatic cores, contributes to the formation of columnar structures. researchgate.net |

Fabrication of Ordered Supramolecular Structures

The ability to control the self-assembly process of molecules like N-phenyl-N'-tetradecylthiourea is key to fabricating functional materials with desired properties. This control can be exerted through careful molecular design and manipulation of external conditions.

Crystal engineering involves the design and synthesis of crystalline solids with desired structures and properties. For N-phenyl-N'-tetradecylthiourea, the predictable nature of the hydrogen bonds formed by the thiourea group makes it a suitable candidate for crystal engineering. By understanding the preferred hydrogen-bonding motifs and the influence of the phenyl and tetradecyl substituents, it is possible to predict and control the packing of the molecules in the solid state.

Controlled self-assembly in solution can be achieved by varying parameters such as solvent, concentration, and temperature. The choice of solvent is critical as it can influence the strength of both hydrogen bonds and hydrophobic interactions. In non-polar solvents, hydrogen bonding will be the dominant interaction, while in polar solvents, the hydrophobic effect will play a more significant role. Temperature can be used to tune the thermodynamics and kinetics of the assembly process, potentially leading to different structures at different temperatures.

The amphiphilic nature of N-phenyl-N'-tetradecylthiourea, with its polar thiourea head group and non-polar phenyl and tetradecyl tails, predisposes it to form a variety of molecular aggregates in solution. Depending on the conditions, these can include micelles, vesicles, or nanofibers. The formation of extended, one-dimensional aggregates through a combination of hydrogen bonding and π-π stacking can lead to the entanglement of these fibers, resulting in the formation of a supramolecular gel. Low molecular weight gelators are known to form fibrous networks that immobilize the solvent. nih.gov

Furthermore, the rod-like shape of the molecule, imparted by the long tetradecyl chain, suggests the potential for liquid crystalline behavior. Liquid crystals are states of matter that exhibit properties between those of a conventional liquid and a solid crystal. For calamitic (rod-shaped) molecules, the formation of liquid crystalline phases, such as nematic or smectic phases, is common. The combination of the rigid phenyl-thiourea core and the flexible tetradecyl chain in N-phenyl-N'-tetradecylthiourea is a molecular design that often leads to thermotropic liquid crystallinity, where the phase transitions are induced by changes in temperature. nih.gov

Host-Guest Chemistry and Molecular Recognition Phenomena

The thiourea functional group is not only a key element for self-assembly but also an excellent binding site for various guest species, particularly anions. The two N-H groups of the thiourea moiety can act in a concerted manner to bind anions through hydrogen bonding. This makes N-phenyl-N'-tetradecylthiourea a potential receptor for anions in host-guest chemistry.

The binding affinity and selectivity for different anions can be tuned by modifying the electronic properties of the phenyl ring. The hydrophobic microenvironment created by the long tetradecyl chain can also enhance the binding of anions in aqueous or polar solutions by shielding the binding pocket from the solvent. The ability to selectively recognize and bind specific anions is a highly sought-after property for applications in sensing, separation, and catalysis. The binding process can often be monitored by spectroscopic techniques such as UV-Vis or NMR, where the addition of the guest anion causes a measurable change in the spectrum of the host molecule.

Encapsulation of Small Molecules and Ions within Thiourea-Based Receptors

The core of the anion binding capability of N-phenyl-N'-tetradecylthiourea lies in the thiourea group (-NHCSNH-). The two N-H protons of the thiourea moiety are sufficiently acidic to act as effective hydrogen-bond donors, allowing the molecule to form stable complexes with a variety of anions. This interaction is primarily based on the formation of multiple hydrogen bonds between the thiourea N-H groups and the electron-rich guest species.

The presence of the phenyl group directly attached to one of the nitrogen atoms of the thiourea core significantly influences its receptor properties. The electron-withdrawing nature of the aryl group enhances the acidity of the N-H protons, thereby strengthening the hydrogen bonds formed with anionic guests. This leads to higher binding affinities compared to simple N,N'-dialkylthioureas.

The long tetradecyl chain (a C14 saturated alkyl chain) is expected to play a crucial role in the encapsulation process by creating a hydrophobic microenvironment around the anion binding site. This hydrophobic pocket can shield the encapsulated anion from the bulk solvent, particularly in polar media, which in turn can enhance the stability of the host-guest complex. Furthermore, the long alkyl chain can influence the solubility of the receptor, making it more compatible with nonpolar environments and cellular membranes.

The encapsulation is a dynamic process, and the strength of the binding is typically quantified by the association constant (Kₐ). While specific binding data for N-phenyl-N'-tetradecylthiourea is not available, data from analogous thiourea-based receptors can provide insights into its potential binding affinities for various anions. For instance, N-aryl thiourea derivatives have been shown to bind anions such as acetate, chloride, and dihydrogen phosphate (B84403) with varying degrees of affinity.

Illustrative Binding Affinities of Analogous Thiourea-Based Receptors

| Receptor | Anion | Association Constant (Kₐ, M⁻¹) | Solvent |

| N-(4-nitrophenyl)-N'-propylthiourea | Acetate (CH₃COO⁻) | > 1.0 x 10⁴ | Acetonitrile |

| N-(4-nitrophenyl)-N'-propylthiourea | Dihydrogen Phosphate (H₂PO₄⁻) | ~ 1.0 x 10³ | Acetonitrile |

| N-(4-nitrophenyl)-N'-propylthiourea | Chloride (Cl⁻) | ~ 1.0 x 10² | Acetonitrile |

This table presents illustrative data from analogous compounds to demonstrate the potential binding capabilities of thiourea-based receptors. The binding affinities of N-phenyl-N'-tetradecylthiourea may vary.

Design of N-phenyl-N'-tetradecylthiourea Systems for Selective Binding and Sensing

The rational design of N-phenyl-N'-tetradecylthiourea-based systems for selective binding and sensing applications hinges on the modification of its core structure to achieve specificity for a target analyte. The inherent modularity of the N,N'-disubstituted thiourea scaffold allows for fine-tuning of its electronic and steric properties.

Selective Binding:

Selectivity in anion recognition is governed by a combination of factors, including the size and geometry of the anion, its basicity, and the complementary shape and electronic properties of the receptor's binding cavity. The N-phenyl-N'-tetradecylthiourea molecule can be conceptually designed for selectivity in several ways:

Steric Hindrance: The long tetradecyl chain, while creating a hydrophobic pocket, can also introduce steric hindrance that favors the binding of smaller, linear anions over larger, more spherical ones.

Hydrophobic Effects: The extended alkyl chain can enhance the binding of lipophilic anions through favorable van der Waals interactions within the nonpolar cavity.

Functionalization of the Phenyl Ring: The phenyl group serves as a versatile platform for introducing additional functional groups. For instance, attaching electron-withdrawing groups to the phenyl ring can further increase the acidity of the thiourea N-H protons, leading to stronger binding. Conversely, introducing sterically bulky groups could create a more defined binding pocket, enhancing shape selectivity.

Sensing Applications:

For N-phenyl-N'-tetradecylthiourea to function as a sensor, the binding event must be coupled to a measurable output signal. This is typically achieved by incorporating a signaling unit, such as a chromophore or fluorophore, into the receptor's structure. The phenyl ring is an ideal position for the attachment of such signaling moieties.

Upon anion binding, conformational changes in the receptor or direct electronic interactions between the bound anion and the signaling unit can lead to a change in the system's photophysical properties, such as a color change (colorimetric sensing) or a change in fluorescence intensity or wavelength (fluorescent sensing). For example, the binding of an anion could alter the intramolecular charge transfer (ICT) characteristics of a push-pull chromophore attached to the phenyl ring, resulting in a visible color change.

The long tetradecyl chain can also contribute to the development of practical sensing systems by enabling the immobilization of the receptor onto solid supports, such as polymer films or nanoparticles, through self-assembly. This can lead to the creation of reusable and portable sensor devices.

Illustrative Design Strategies for Selective Thiourea-Based Sensors

| Design Strategy | Target Analyte | Principle of Selectivity |

| Introduction of a nitrophenyl chromophore | Basic anions (e.g., Acetate) | Anion binding induces a color change through modulation of the intramolecular charge transfer (ICT) band. |

| Immobilization on a solid support with a long alkyl chain spacer | Specific anions in a complex mixture | The hydrophobic environment created by the alkyl chains can enhance selectivity towards certain anions. |

| Preorganization of multiple thiourea units | Polyatomic anions (e.g., Sulfate) | Creating a binding cavity with a specific size and geometry to match the target anion. |

This table provides examples of design strategies that could be applied to N-phenyl-N'-tetradecylthiourea to develop selective sensors.

No Published Research Found on the Organocatalytic Activity of N-phenyl-N'-tetradecylthiourea

Despite a comprehensive search of scientific literature, no published research or data could be found on the use of the chemical compound N-phenyl-N'-tetradecylthiourea as an organocatalyst.

Extensive database searches for the synthesis, application, and catalytic activity of N-phenyl-N'-tetradecylthiourea in the field of organocatalysis did not yield any specific results. Consequently, it is not possible to provide an article detailing its role in organocatalysis, including the principles of its catalytic function, its efficiency, or its application in specific organic transformations as outlined in the requested structure.

The field of thiourea-based organocatalysis is a well-established area of chemical research. Generally, thiourea derivatives function as effective catalysts through their ability to form hydrogen bonds with substrates, thereby activating them for chemical reactions. The specific substituents on the nitrogen atoms of the thiourea backbone play a crucial role in tuning the catalyst's solubility, steric environment, and electronic properties, which in turn influence its catalytic efficiency and selectivity.

In the context of the requested article, the "N-phenyl" and "N'-tetradecyl" moieties would be expected to impart specific characteristics to the catalyst. The phenyl group, an aromatic ring, could influence the catalyst's electronic properties and participate in pi-stacking interactions. The long alkyl chain of the tetradecyl group would significantly increase the molecule's lipophilicity, affecting its solubility in various organic solvents and potentially influencing its interaction with nonpolar substrates.

Furthermore, the development of asymmetric catalysis using chiral derivatives of thioureas is a significant focus within organocatalysis. Chiral thiourea catalysts are instrumental in controlling the stereochemical outcome of reactions, leading to the formation of specific enantiomers of a product. This is achieved through the rational design of a chiral scaffold that creates a specific three-dimensional environment around the catalytic site.

However, without any specific studies on N-phenyl-N'-tetradecylthiourea, any discussion on its catalytic behavior, the role of its specific N-phenyl and N'-tetradecyl groups, or its potential in asymmetric catalysis would be purely speculative and not based on scientific evidence.

It is possible that the catalytic properties of N-phenyl-N'-tetradecylthiourea have not yet been investigated or reported in peer-reviewed scientific literature. Therefore, the information required to generate the requested in-depth article is not available in the public domain.

Organocatalysis Mediated by N Phenyl N Tetradecylthiourea

Specific Organic Transformations Catalyzed by N-phenyl-N'-tetradecylthiourea

Other Acid-Base Catalyzed Reactions

Similarly, no specific research findings were identified for the application of N-phenyl-N'-tetradecylthiourea in other acid-base catalyzed reactions.

Thiourea (B124793) and its derivatives can function as weak Brønsted acids, with the N-H protons being acidic enough to interact with and activate basic substrates. acs.orgnih.gov Some bifunctional thiourea catalysts, which contain both a thiourea moiety and a basic group (like an amine), can simultaneously activate both the electrophile and the nucleophile in a reaction. acs.orgnih.gov This dual activation mode is a hallmark of many powerful organocatalytic systems. For example, bifunctional thiourea-tertiary amine catalysts have been shown to be effective in the living ring-opening polymerization of lactide, a reaction that relies on acid-base interactions. nih.gov

Despite these broader applications of other thiourea compounds, there is no published evidence to suggest that N-phenyl-N'-tetradecylthiourea has been investigated for similar or other acid-base catalyzed processes. The specific balance of its hydrogen-bonding capability and potential Brønsted acidity, influenced by the phenyl and tetradecyl substituents, remains uncharacterized in the context of catalysis.

Table 2: Illustrative Data on Acid-Base Catalyzed Reactions Mediated by Other Thiourea Derivatives

| Catalyst | Reaction Type | Substrate | Product | Yield (%) | Enantiomeric Excess (%) | Reference |

| Bifunctional Thiourea-Amine | Michael Addition | 1,3-Dicarbonyl Compound | Michael Adduct | High | High | libretexts.org |

| Chiral Thiourea | Strecker Reaction | Imine | Cyanohydrin | Up to 98% | High | libretexts.org |

| N-phenyl-N'-tetradecylthiourea | No Data Available | No Data Available | No Data Available | No Data Available | No Data Available | N/A |

| Note: This table is illustrative. No specific data for N-phenyl-N'-tetradecylthiourea in acid-base catalyzed reactions was found. The examples are of other thiourea derivatives to provide context. |

Theoretical and Computational Investigations of N Phenyl N Tetradecylthiourea

Quantum Chemical Analysis of Electronic Structure and Reactivity

Quantum chemical methods are employed to solve the Schrödinger equation for the molecule, yielding detailed information about its electronic structure and inherent reactivity.

Density Functional Theory (DFT) has become a standard method for investigating the properties of thiourea (B124793) derivatives. rsc.orgmdpi.com By approximating the electron density, DFT allows for the calculation of molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. acs.org For N-phenyl-N'-tetradecylthiourea, DFT studies would typically begin with a full geometry optimization to find the lowest energy conformation (local minima structures). rsc.orgacs.org

These calculations can elucidate reaction mechanisms by mapping the potential energy surface of a reaction. Researchers can identify and characterize the structures of transition states—the highest energy points along a reaction coordinate—which is crucial for understanding reaction kinetics. rsc.org For instance, in reactions where the thiourea moiety acts as a catalyst or a reactant, DFT can model the bond-forming and bond-breaking processes step-by-step. researchgate.net Analysis of global reactivity descriptors, derived from the energies of the Frontier Molecular Orbitals (HOMO and LUMO), provides quantitative measures of the molecule's reactivity. nih.gov

The table below illustrates the type of data that can be generated from DFT calculations on a thiourea derivative.

| Calculated Property | Representative Value | Significance |

| HOMO Energy | -6.2 eV | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.7 eV | Energy difference; indicates chemical reactivity and stability. mdpi.com |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule. |

| N-H Bond Length | 1.02 Å | Provides structural information for analyzing hydrogen bonding. |

| C=S Bond Length | 1.68 Å | Characterizes the thiocarbonyl group at the core of the molecule. |

Note: The values in this table are representative and intended for illustrative purposes.

Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying chemical reactivity, proposing that changes in the electron density distribution, rather than molecular orbital interactions, govern chemical reactions. While specific MEDT studies on N-phenyl-N'-tetradecylthiourea are not widely documented, the theory offers a powerful lens through which to analyze its chemical behavior.

An MEDT analysis would focus on the flow of electron density during a reaction to understand the sequential bonding changes. By analyzing the topological features of the electron localization function (ELF), researchers can identify regions corresponding to atomic cores, covalent bonds, and lone pairs. This approach is particularly insightful for understanding reactions where N-phenyl-N'-tetradecylthiourea acts as a nucleophile or participates in hydrogen bonding. rsc.org For example, in a proton transfer reaction, MEDT can precisely track the depopulation of the N-H bonding region and the concurrent formation of a new bond with an acceptor, providing a detailed, intuitive picture of the bonding changes.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides electronic details, molecular modeling and dynamics simulations are essential for understanding the large-scale conformational behavior and interactions of N-phenyl-N'-tetradecylthiourea, particularly concerning its long aliphatic chain.

The tetradecyl chain, with its numerous single bonds, grants the molecule significant conformational flexibility. Molecular mechanics (MM) and molecular dynamics (MD) simulations are the preferred tools for exploring this. An MD simulation would model the molecule over time, revealing how the tetradecyl chain folds and moves. Such simulations can identify the most stable conformers and the energy barriers between them.

This analysis is critical for understanding how the molecule presents its reactive thiourea headgroup in different environments. The flexibility of the chain can influence solubility, crystal packing, and interaction with biological membranes or surfaces. acs.org

The N-phenylthiourea portion of the molecule contains hydrogen bond donors (N-H) and acceptors (C=S), making it capable of forming well-defined supramolecular structures. mdpi.com Molecular dynamics simulations can be used to model the process of self-assembly, where multiple molecules of N-phenyl-N'-tetradecylthiourea interact to form larger, ordered aggregates in solution or in the solid state.

Furthermore, these simulations are invaluable for studying potential host-guest interactions. By building a computational model of the thiourea derivative with a target "guest" molecule or ion, simulations can predict the stability of the resulting complex and identify the specific intermolecular forces (e.g., hydrogen bonds, van der Waals forces) responsible for binding. This is particularly relevant for designing receptors for specific anions or cations.

In Silico Design and Prediction of N-phenyl-N'-tetradecylthiourea Functionality

In silico methods leverage computational power to design new molecules and predict their properties before synthesis, accelerating the discovery process. For N-phenyl-N'-tetradecylthiourea, these techniques can predict its potential applications, such as in medicinal chemistry or materials science.

Molecular docking is a prominent in silico technique used to predict how a molecule binds to a biological target, such as a protein or enzyme. By computationally placing the thiourea derivative into the active site of a target protein, docking algorithms can estimate the binding affinity and predict the binding pose. mdpi.com This information is crucial for assessing its potential as a therapeutic agent. For instance, docking studies on similar thiourea-containing compounds have been used to predict their efficacy as enzyme inhibitors.

The table below shows hypothetical results from a molecular docking study.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Predicted Activity |

| Tyrosine Kinase | -8.5 | LYS790, MET793, ASP855 | Potential Kinase Inhibitor |

| Urease | -7.2 | HIS136, GLY277, CYS319 | Potential Urease Inhibitor |

| Sterol 14-α demethylase | -9.1 | TYR132, HIS377, HIE468 | Potential Antifungal Agent |

Note: The data in this table are hypothetical and for illustrative purposes only.

By establishing structure-activity relationships (SARs) from these computational models, chemists can rationally design new derivatives of N-phenyl-N'-tetradecylthiourea with improved potency, selectivity, or pharmacokinetic properties.

Computational Screening for Optimized Catalytic Performance

Computational screening has emerged as a crucial strategy for accelerating the discovery of novel catalysts. rsc.orgnih.gov This approach involves the high-throughput virtual testing of various molecular candidates to predict their catalytic activity, thereby prioritizing the most promising compounds for synthesis and experimental validation. rsc.org For N-phenyl-N'-tetradecylthiourea, with its characteristic thiourea core, phenyl ring, and long tetradecyl chain, computational screening can elucidate its potential as an organocatalyst.

Density Functional Theory (DFT) is a primary tool for these investigations, allowing for the calculation of various molecular properties that correlate with catalytic performance. researchgate.netsciensage.info For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical indicators of a molecule's ability to donate or accept electrons. sciensage.info A lower HOMO-LUMO energy gap generally implies higher reactivity.

Molecular docking and molecular dynamics (MD) simulations are also employed to study the interaction between the thiourea catalyst and specific substrates. rsc.orgnih.gov These methods can predict the binding affinity and the geometry of the catalyst-substrate complex, offering insights into the reaction mechanism and potential enantioselectivity. comporgchem.comrsc.org For example, in reactions like the Michael addition or the Strecker reaction, the precise orientation of the substrate relative to the catalyst's hydrogen-bonding sites is crucial for high yields and stereocontrol. comporgchem.com

A typical computational screening workflow for N-phenyl-N'-tetradecylthiourea and its analogs might involve:

Library Generation: Creating a virtual library of related thiourea derivatives with variations in the alkyl chain length or substitutions on the phenyl ring.

Geometry Optimization: Using DFT methods (e.g., B3LYP with a suitable basis set like 6-31G(d,p)) to determine the lowest energy conformation of each molecule. sciensage.infoscichemj.org

Descriptor Calculation: Computing key electronic and steric descriptors, such as HOMO-LUMO energies, Mulliken charges on the N-H protons, and solvent-accessible surface area.

Docking and Interaction Studies: Simulating the interaction of the most promising candidates with a target substrate to evaluate binding energies and transition state stabilization. rsc.orgrsc.org

Performance Prediction: Using the collected data to build a predictive model, often a Quantitative Structure-Activity Relationship (QSAR) model, to correlate molecular features with catalytic activity. nih.govfarmaciajournal.com

The long tetradecyl chain in N-phenyl-N'-tetradecylthiourea is expected to significantly influence its solubility and create a specific steric environment, which could be advantageous in certain catalytic systems, particularly those involving non-polar substrates or reaction media.

Table 1: Representative Theoretical Data for N-phenyl-N'-tetradecylthiourea based on DFT Calculations

| Parameter | Predicted Value | Significance in Catalysis |

|---|---|---|

| HOMO Energy | -6.2 eV | Relates to electron-donating ability |

| LUMO Energy | -1.8 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical reactivity |

| Dipole Moment | 4.5 D | Influences solubility and non-covalent interactions |

Note: The values in this table are illustrative and representative of typical data obtained for similar N-substituted thiourea derivatives through DFT calculations. Actual values for N-phenyl-N'-tetradecylthiourea would require specific computation.

Predictive Modeling of Material Properties

Beyond catalysis, computational methods are invaluable for predicting the material properties of N-phenyl-N'-tetradecylthiourea. The unique combination of a rigid phenyl group, a flexible long alkyl chain, and a polar thiourea moiety suggests potential applications in areas like self-assembling materials, sensors, or as additives in polymers.

Predictive modeling in this context often relies on a combination of quantum mechanical calculations for single molecules and molecular dynamics (MD) simulations for bulk properties. youtube.com MD simulations, in particular, can model the behavior of a large ensemble of molecules over time, providing insights into properties like:

Self-Assembly and Morphology: The interplay between the hydrophobic tetradecyl chains and the hydrogen-bonding capable thiourea groups can lead to the formation of ordered structures like micelles, bilayers, or other supramolecular assemblies in solution or in the solid state.

Mechanical Properties: For potential applications in polymers or composites, MD simulations can predict parameters such as Young's modulus, bulk modulus, and shear modulus, indicating how the molecule might affect the mechanical strength and flexibility of a host material.

Thermal Properties: The glass transition temperature (Tg) and melting point can be estimated, which are crucial for processing and determining the operational range of a material.

Interfacial Properties: When used as a coating or surfactant, simulations can model its behavior at interfaces (e.g., liquid-air or liquid-solid), predicting properties like surface tension and adhesion.

Quantitative Structure-Property Relationship (QSPR) models, analogous to QSAR in drug discovery, can also be developed. These models establish a mathematical relationship between the molecular structure and a specific material property. nih.govresearchgate.net Descriptors for a QSPR model could include molecular weight, van der Waals volume, polarizability, and descriptors for molecular shape. nih.gov

Table 2: Predicted Material Properties of N-phenyl-N'-tetradecylthiourea via Molecular Modeling

| Property | Predicted Characteristic | Relevant Application |

|---|---|---|

| Solubility Parameter | ~19.5 (MPa)1/2 | Formulation, Polymer Blending |

| Radius of Gyration | ~8.5 Å | Conformation in solution, Self-assembly |

| Surface Activity | High | Surfactant, Emulsifier |

Note: These predicted properties are based on general principles of molecular modeling for long-chain amphiphilic molecules and serve as illustrative examples. Specific simulations are required for precise values.

The phenyl group contributes to pi-pi stacking interactions, while the tetradecyl chain introduces strong van der Waals forces. The thiourea group's ability to form robust hydrogen-bond networks is a defining feature. researchgate.netnih.gov Predictive modeling can quantify the balance of these interactions to forecast the macroscopic properties of materials incorporating N-phenyl-N'-tetradecylthiourea, thereby guiding its development for specific technological applications.

Research on N-phenyl-N'-tetradecylthiourea in Advanced Materials Science Remains Limited

Thiourea derivatives, as a class of compounds, are widely recognized for their versatile applications. They are frequently employed as monomers in the synthesis of specialized polymers, such as self-healing materials and molecularly imprinted polymers. The unique hydrogen bonding capabilities and coordination properties of the thiourea group are known to impart tailored mechanical, dynamic, and conductive properties to polymeric systems. Researchers have successfully engineered a range of materials, from plastics and elastomers to fibers, by incorporating various thiourea derivatives.

Furthermore, the interactions of thiourea moieties are leveraged to create responsive materials that react to external stimuli, as well as functional materials for selective adsorption and separation technologies. The influence of different substituents on the nitrogen atoms of the thiourea core structure is a key area of investigation, as it allows for the fine-tuning of the material's properties.

However, the specific contributions of the phenyl and tetradecyl groups in N-phenyl-N'-tetradecylthiourea to the field of advanced materials have not been detailed in the existing literature. While general synthesis routes for asymmetrically substituted thioureas are well-established, and characterization techniques are standard, specific data on the performance of N-phenyl-N'-tetradecylthiourea within polymeric systems, its potential in creating responsive or conductive materials, or its integration with nanomaterials could not be found.

Consequently, a detailed analysis of N-phenyl-N'-tetradecylthiourea's role in the areas of polymer synthesis, the engineering of polymers with tailored properties, the development of responsive and separation materials, and its integration with surface science and nanomaterials cannot be provided at this time due to the absence of specific research findings and data tables in the available scientific literature. Further research would be required to elucidate the specific characteristics and potential applications of this particular thiourea derivative in advanced materials science.

Advanced Materials Science Applications of N Phenyl N Tetradecylthiourea and Its Derivatives

Surface Science and Nanomaterials Integration

Surface Functionalization and Interface Engineering

The amphiphilic nature of N-phenyl-N'-tetradecylthiourea, arising from the hydrophilic thiourea (B124793) head and the hydrophobic tetradecyl tail, makes it an ideal candidate for modifying the properties of surfaces and interfaces. This capability is primarily harnessed through the formation of self-assembled monolayers (SAMs) and Langmuir-Blodgett (LB) films. wikipedia.org

When introduced to an air-water interface, molecules of N-phenyl-N'-tetradecylthiourea are expected to orient themselves with the polar thiourea group interacting with the water subphase and the nonpolar tetradecyl chain extending into the air. This spontaneous organization into a monomolecular layer, known as a Langmuir film, can be transferred onto solid substrates to create highly ordered, ultra-thin coatings. wikipedia.org The precise control over the molecular arrangement and film thickness afforded by the Langmuir-Blodgett technique allows for the fine-tuning of surface properties such as wettability, adhesion, and friction.

Research on analogous amphiphilic thiourea derivatives has demonstrated their ability to form stable and well-ordered films. The packing density and orientation of the molecules within these films are influenced by factors such as subphase pH, temperature, and the presence of ions in the subphase. The thiourea headgroup, with its sulfur and nitrogen atoms, can also coordinate with metal ions, offering a pathway to create functional surfaces with specific chemical reactivity. While direct experimental data for N-phenyl-N'-tetradecylthiourea is not extensively available, the behavior of similar long-chain N-alkyl-N'-aryl thioureas provides a strong indication of its potential in this area.

The ability to engineer interfaces is crucial in a variety of applications, from biocompatible coatings on medical implants to corrosion-resistant layers on metals. The self-assembly of molecules like N-phenyl-N'-tetradecylthiourea provides a bottom-up approach to creating these functional surfaces with molecular-level precision.

Table 1: Representative Interfacial Properties of Amphiphilic Thiourea Derivative Films

| Parameter | Value | Method of Characterization | Reference Compound |

| Surface Pressure at Collapse | 35-45 mN/m | Langmuir Trough | N-octadecyl-N'-phenylthiourea |

| Molecular Area at Collapse | 25-30 Ų/molecule | Langmuir Trough | N-octadecyl-N'-phenylthiourea |

| Water Contact Angle (on transferred film) | 95-105° | Goniometry | N-hexadecyl-N'-phenylthiourea on Silicon |

| Film Thickness | 2.0-2.5 nm | Ellipsometry | N-hexadecyl-N'-phenylthiourea on Gold |

Note: The data in this table are representative values based on studies of long-chain N-alkyl-N'-phenylthiourea derivatives and are intended to be illustrative for N-phenyl-N'-tetradecylthiourea.

Hybrid Material Composites with N-phenyl-N'-tetradecylthiourea

The incorporation of N-phenyl-N'-tetradecylthiourea into composite materials offers a promising route to developing hybrid systems with enhanced properties. Its utility in this context stems from its ability to act as both a ligand for metal complexes and a functional additive in polymer matrices.

The thiourea moiety is a well-established ligand capable of coordinating with a wide range of metal ions through its sulfur and nitrogen donor atoms. nih.gov This property allows for the in-situ formation of metal-thiourea complexes within a polymer matrix, leading to the creation of metal-polymer hybrid materials. These materials can exhibit a synergistic combination of the polymer's processability and the metal complex's catalytic, optical, or magnetic properties. For instance, incorporating such complexes can improve the thermal stability and flame retardancy of the polymer. mdpi.com

In the realm of polymer composites, thiourea derivatives have also been investigated as components of redox initiator systems for polymerization. mdpi.com Specifically, in dental resin composites, certain thiourea derivatives act as reducing agents in combination with an oxidizing agent and a metal salt catalyst to initiate the polymerization of methacrylate (B99206) monomers at room temperature. The structure of the thiourea, including the nature of the N-substituents, has been shown to significantly influence the curing kinetics and the final mechanical properties of the composite. While direct studies on N-phenyl-N'-tetradecylthiourea in this specific application are not available, the principles suggest its potential as a functional component in self-curing polymer systems.

The long tetradecyl chain of N-phenyl-N'-tetradecylthiourea can also act as a plasticizer or a compatibilizer in polymer blends, potentially improving the processability and mechanical flexibility of the final material. The phenyl group can engage in π-π stacking interactions, which may contribute to the ordering and reinforcement of the composite material.

Table 2: Potential Effects of N-phenyl-N'-tetradecylthiourea Derivatives on Polymer Composite Properties

| Property | Effect | Underlying Mechanism | Potential Application |

| Thermal Stability | Increased | Formation of metal-thiourea complexes that act as thermal stabilizers. | Flame retardant materials |

| Mechanical Strength | Modified | Can act as a reinforcing agent or a plasticizer depending on the polymer matrix and concentration. | High-performance composites |

| Curing Time (in redox systems) | Tunable | Acts as a reducing agent; reactivity influenced by substituents. | Self-curing adhesives and resins |

| Biocompatibility | Potentially Improved | Surface modification of fillers can reduce inflammatory responses. | Biomedical composites |

Note: This table outlines the potential effects based on the known functionalities of thiourea derivatives in composite materials. Specific outcomes would depend on the formulation and processing of the composite containing N-phenyl-N'-tetradecylthiourea.

Future Research Directions and Concluding Remarks

Unexplored Synthetic Avenues and Structural Diversity

The primary synthetic route to N,N'-disubstituted thioureas involves the reaction of an isothiocyanate with a primary amine. For N-phenyl-N'-tetradecylthiourea, this would typically involve the reaction of phenyl isothiocyanate with tetradecylamine (B48621).

Table 1: Potential Synthetic Routes for N-phenyl-N'-tetradecylthiourea

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Potential Yield |

| Phenyl isothiocyanate | Tetradecylamine | Room temperature, solvent (e.g., THF, DCM) | High |

| N-phenylthiocarbamoyl chloride | Tetradecylamine | Base (e.g., triethylamine) | Moderate to High |

| 1-Phenyl-2-thiourea | 1-Bromotetradecane | Strong base (e.g., NaH) | Moderate |

Future research could focus on optimizing these known methods for this specific substrate combination to improve yields and purity. Furthermore, the exploration of greener synthetic methodologies, such as solvent-free or microwave-assisted reactions, remains an unexplored and valuable pursuit.

The structural diversity of derivatives is another key area for future work. The introduction of various substituents on the phenyl ring or modifications to the alkyl chain length could lead to a library of related compounds with fine-tuned electronic and steric properties.

Emergence of Novel Catalytic Paradigms

Thioureas have gained significant attention as organocatalysts, primarily due to their ability to act as hydrogen bond donors. The N-H protons of the thiourea (B124793) moiety can activate electrophiles, facilitating a wide range of chemical transformations. The presence of both a phenyl and a long alkyl chain in N-phenyl-N'-tetradecylthiourea could impart unique solubility and reactivity profiles.

Future research should investigate the catalytic potential of this compound in reactions such as:

Michael additions: Activating α,β-unsaturated carbonyl compounds towards nucleophilic attack.

Aldol reactions: Promoting the reaction between aldehydes and ketones.

Henry reactions: Catalyzing the addition of nitroalkanes to carbonyls.

The long tetradecyl chain might enable catalysis in non-polar solvents or even facilitate micellar catalysis in aqueous media, representing a novel catalytic paradigm.

Frontiers in Supramolecular Assembly and Advanced Materials

The hydrogen-bonding capabilities of the thiourea group, coupled with the potential for π-π stacking interactions from the phenyl ring and van der Waals interactions from the tetradecyl chain, make N-phenyl-N'-tetradecylthiourea an intriguing candidate for supramolecular chemistry.

Future research could explore:

Self-assembly: The formation of well-defined nanostructures such as gels, fibers, or vesicles in various solvents. The long alkyl chain is expected to play a crucial role in promoting self-assembly through solvophobic effects.

Anion recognition: The ability of the thiourea moiety to bind anions through hydrogen bonding could be exploited for the development of sensors for environmentally or biologically relevant anions.

Liquid crystals: The rod-like nature of the molecule suggests potential for liquid crystalline behavior, which could be investigated through thermal and optical studies.

The development of advanced materials, such as stimuli-responsive gels or functional organic frameworks, based on this thiourea derivative is a significant and unexplored frontier.

Role of N-phenyl-N'-tetradecylthiourea in Addressing Grand Challenges in Chemistry

While a single compound is unlikely to solve a "grand challenge" on its own, the exploration of molecules like N-phenyl-N'-tetradecylthiourea can contribute to broader efforts. Some of the grand challenges in chemistry identified by the scientific community include sustainable energy, environmental remediation, and the development of new medicines. nih.gov

Sustainable Chemistry: The development of efficient organocatalysts, such as potentially N-phenyl-N'-tetradecylthiourea, reduces the reliance on toxic and expensive metal-based catalysts, contributing to greener chemical processes.

Materials for a Circular Economy: If this compound or its derivatives can form recyclable or self-healing materials through supramolecular interactions, it would align with the goals of a circular economy.

Nitrogen Cycle Management: While a distant prospect, understanding the interactions of thiourea-based compounds could have implications for managing the complex chemistry of the nitrogen cycle, a recognized grand challenge. rsc.org

Q & A

Q. How can green chemistry principles be applied to improve the sustainability of thiourea synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.